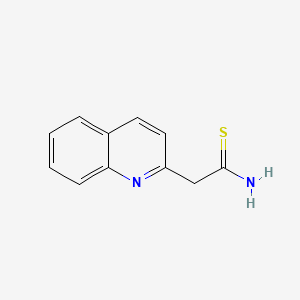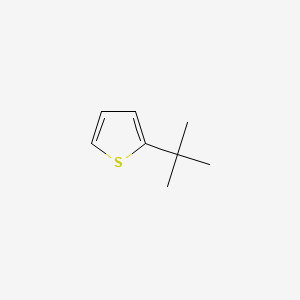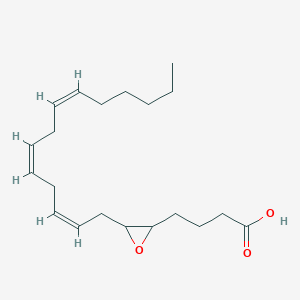
5,6-环氧二十碳三烯酸
描述
科学研究应用
5,6-环氧二十碳三烯酸具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
5,6-Eet is biosynthesized from arachidonic acid by cytochrome P450 enzymes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been implicated in the mobilization of calcium and hormone secretion in neuroendocrine cells . It is also an inhibitor of T-type voltage-gated calcium channels .
Cellular Effects
5,6-Eet has a range of biological activities affecting vascular and renal function, thereby contributing importantly to the regulation of fluid volume and blood pressure . It has been shown to stimulate arterial vasorelaxation and inhibit the kidney’s retention of salts and water to decrease intravascular blood volume . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5,6-Eet involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits T-type voltage-gated calcium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Eet can change over time. For instance, it has been shown that 5,6-Eet degrades into 5,6-DiHET and 5,6-δ-lactone in solution . This degradation can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 5,6-Eet can vary with different dosages. For example, direct injection of low doses of 14,15-EET, a similar compound to 5,6-Eet, into the right ventricle caused significant increases in right ventricular systolic pressure without effects on blood pressure .
Metabolic Pathways
5,6-Eet is involved in the cytochrome P450 pathway of arachidonic acid metabolism . It is converted to dihydroxy-eicosatrienoic acids (diHETrEs) by a widely distributed cellular enzyme, soluble epoxide hydrolase (sEH) .
准备方法
化学反应分析
5,6-环氧二十碳三烯酸经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成二羟基二十碳三烯酸.
水合: 它可以被水合形成二羟基二十碳三烯酸.
环氧化: 该化合物是由花生四烯酸环氧化形成的.
这些反应中使用的常见试剂和条件包括细胞色素 P450 酶和可溶性环氧化物水解酶 . 从这些反应中形成的主要产物是二羟基二十碳三烯酸 .
相似化合物的比较
5,6-环氧二十碳三烯酸是几种环氧二十碳三烯酸之一,它们是花生四烯酸的环氧化物二十碳三烯酸代谢产物 . 其他类似化合物包括:
8,9-环氧二十碳三烯酸: 由花生四烯酸在 8,9 位环氧化形成.
11,12-环氧二十碳三烯酸: 由花生四烯酸在 11,12 位环氧化形成.
14,15-环氧二十碳三烯酸: 由花生四烯酸在 14,15 位环氧化形成.
属性
IUPAC Name |
4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNSZQZRAGRIX-GSKBNKFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347492 | |
| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87173-80-6 | |
| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,6-EET exert its vasodilatory effects?
A1: 5,6-EET dilates blood vessels through multiple mechanisms:
- Activation of potassium channels: 5,6-EET activates large-conductance calcium-activated potassium channels (BKCa) [, ], leading to hyperpolarization and relaxation of vascular smooth muscle cells.
- Stimulation of nitric oxide release: 5,6-EET can stimulate nitric oxide (NO) release from endothelial cells [], further contributing to vasodilation.
- Inhibition of calcium influx: In some vascular beds, 5,6-EET may inhibit calcium influx into smooth muscle cells [], reducing contractility and promoting relaxation.
Q2: Is the vasodilatory effect of 5,6-EET dependent on cyclooxygenase (COX)?
A2: The COX-dependency of 5,6-EET-induced vasodilation varies depending on the vascular bed and species studied. In some cases, 5,6-EET requires conversion by COX to exert its vasodilatory effects, while in other cases, its action is COX-independent. For example, 5,6-EET-induced dilation of rabbit pulmonary arteries is COX-dependent [], while its dilation of rat renal arteries is not [].
Q3: Does 5,6-EET always cause vasodilation?
A3: While generally considered a vasodilator, 5,6-EET can also induce vasoconstriction in certain contexts. This seemingly paradoxical effect is often observed in hypoxia and is thought to involve the activation of different signaling pathways or receptor subtypes [].
Q4: What is the role of 5,6-EET in pain signaling?
A4: 5,6-EET has been identified as an endogenous agonist of the transient receptor potential A1 (TRPA1) channel, which is expressed on sensory neurons involved in pain perception []. Activation of TRPA1 by 5,6-EET contributes to mechanical pain hypersensitivity [].
Q5: How does 5,6-EET affect electrolyte transport in the kidney?
A5: 5,6-EET influences electrolyte transport in renal tubules through various mechanisms:
- Inhibition of sodium transport: 5,6-EET inhibits sodium transport in the proximal tubule, potentially by activating calcium influx and inhibiting Na+/K+-ATPase activity [, ].
- Stimulation of prostaglandin synthesis: In the collecting duct, 5,6-EET stimulates prostaglandin E2 (PGE2) synthesis, which in turn inhibits electrogenic ion transport [].
Q6: Does 5,6-EET play a role in preeclampsia?
A6: Research suggests that elevated levels of 5,6-EET and its metabolites might contribute to the pathogenesis of preeclampsia. Increased expression of CYP2J2, the enzyme responsible for 5,6-EET synthesis, has been observed in preeclamptic placentas []. Moreover, inhibiting CYP epoxygenase activity ameliorated preeclamptic features in rat models [].
Q7: What are the potential therapeutic implications of targeting the 5,6-EET pathway?
A7: Modulating the 5,6-EET pathway holds promise for treating various diseases, including:
Q8: What is the molecular formula and weight of 5,6-EET?
A8: The molecular formula of 5,6-EET is C20H32O3, and its molecular weight is 316.47 g/mol.
Q9: Is 5,6-EET a stable molecule?
A9: 5,6-EET is chemically unstable and susceptible to rapid hydrolysis by epoxide hydrolases. This instability poses a challenge for its therapeutic development [].
Q10: What strategies are being explored to improve the stability of 5,6-EET?
A10: Researchers are developing stable analogs of 5,6-EET, such as 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA) [], which mimic its biological activity while exhibiting improved stability.
Q11: How is 5,6-EET metabolized in vivo?
A11: 5,6-EET is primarily metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DiHETE) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



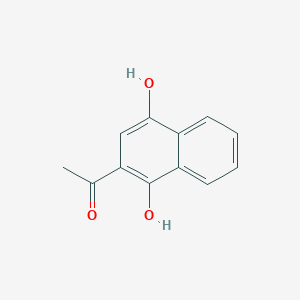
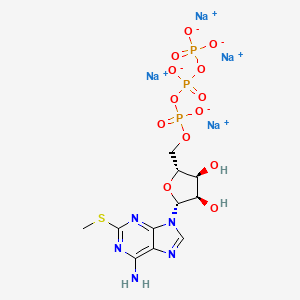
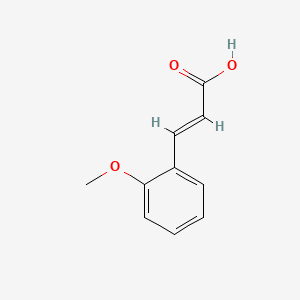




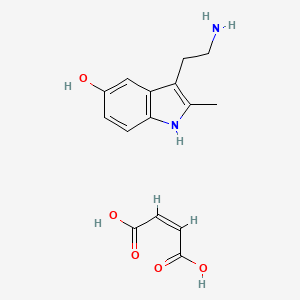
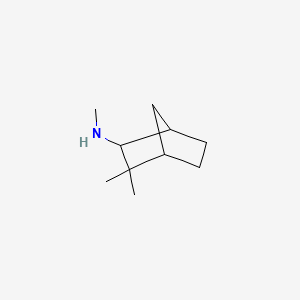
![[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1664573.png)

